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Introduction

Acriflavine is a fluorescent dye derived from acridine that has been historically used as a
topical antiseptic.[1] In the realm of cellular and molecular biology, it serves as a valuable tool
for staining cell nuclei, enabling visualization and analysis through fluorescence microscopy.
Acriflavine is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-
diaminoacridine (proflavine).[2] Its ability to intercalate with DNA makes it a specific marker for
nuclear material.[2] These application notes provide detailed protocols for using acriflavine to
stain cell nuclei for various microscopic applications, including qualitative visualization and
guantitative analysis.

Mechanism of Action

Acriflavine's utility as a nuclear stain stems from its molecular structure, which allows it to
intercalate between the base pairs of DNA.[2] This interaction is hon-covalent and results in a
significant increase in the fluorescence of the acriflavine molecule. The planar aromatic rings
of the acridine structure insert themselves between the stacked bases of the DNA double helix.
This binding is relatively specific to DNA, which leads to the bright fluorescence of the cell
nucleus against a darker cytoplasmic background.[3]

Quantitative Data Summary
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The following table summarizes key quantitative parameters for the use of acriflavine in
fluorescence microscopy.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b7771538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Value Solvent/Conditions Reference

Excitation Wavelength

0ex) ~450 nm General [4]
424 nm Methanol

426 nm Ethanol

430 nm Propanol, Butanol

434 nm Formamide

416 nm Water

420-490 nm (violet-to-  Epifluorescence

[5]

blue) Microscopy

Epifluorescence
450-490 nm (blue) ] [5]
Microscopy

Emission Wavelength

~540 nm General [4]
(Aem)
518 nm Methanol
524 nm Ethanol, Formamide
512 nm Propanol
526 nm Butanol
540 nm Glycerol
514 nm Water
Working Staining Solution
) 100-200 pg/ml [3]
Concentration (Feulgen-type)
Staining Solution
0.05% (wiv) ] [5]
(Direct)
Staining of human
10 uM _ [6]
skin
Incubation Time 20-30 minutes Feulgen-type staining [3]
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4 minutes Direct staining [5]

Experimental Protocols
Protocol 1: Feulgen-Type Acriflavine Staining for Fungal
Nuclei and Meiotic Chromosomes

This protocol is adapted from procedures used for staining Neurospora and is suitable for
detailed analysis of nuclear morphology and chromosome structure.[3][4]

Materials:

4N Hydrochloric Acid (HCI)

Acriflavine staining solution (100-200 pg/ml acriflavine and 5 mg/ml K2S205 in 0.1N HCI)

HCl-ethanol wash solution (2:98 v/v concentrated HCI:70% ethanol)

Distilled water

25% Glycerol

Microscope slides and coverslips
Procedure:

» Fixation (Optional but Recommended): Fix cells in ethanol:acetic acid (3:1) for at least 10
minutes.

e Hydrolysis: Hydrolyze unfixed or fixed cells in 4N HCI for 15-30 minutes at 30°C. The shorter
time is for conidia and mycelia, while the longer time is for asci within intact perithecia.[3]

» Rinsing: Rinse the sample once with distilled water.

» Staining: Incubate the sample in the acriflavine staining solution for 20-30 minutes at 30°C.

[4]

e Washing:
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o Wash the stained cells three times (5 minutes each) in the HCl-ethanol wash solution at
30°C to remove non-covalently bound stain.[3]

o Wash twice with distilled water.[3]

e Mounting: Mount the sample in a drop of 25% glycerol on a microscope slide and apply a
coverslip.

o Microscopy: Observe using an epifluorescence microscope with excitation around 450 nm
and emission detection around 540 nm.[4] Acriflavine-stained nuclei will fluoresce a golden-
yellow color.[3]

Protocol 2: Direct Acriflavine Staining for Rapid
Detection of Protists

This protocol is a simpler, direct staining method modified from a procedure for detecting and
enumerating labyrinthulomycetes.[5]

Materials:

0.5% (w/v) Acriflavine stock solution in distilled water

0.1 M Citrate buffer (pH 3.0)

Acriflavine working solution (0.05% acriflavine in 0.1 M citrate buffer, pH 3.0)

75% Isopropyl alcohol

Sterile distilled water or artificial seawater

Microscope slides and coverslips

Procedure:

e Cell Collection: Collect cells on a 0.22 um membrane filter or centrifuge to form a pellet.

» Rinsing: Rinse the cells with a suitable buffer (e.qg., filter-sterilized artificial seawater).
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» Staining: Add the 0.05% acriflavine working solution to the cells and let stand for 4 minutes.

[5]
» Destaining/Washing:

o For filtered samples, vacuum drain the stain and wash with 75% isopropyl alcohol,
followed by a rinse with sterile distilled water.[5]

o For pelleted cells, centrifuge to remove the staining solution, resuspend in 75% isopropyl
alcohol to destain, centrifuge again, and finally wash with sterile distilled water or artificial
seawater.

e Mounting: Resuspend the cells in a small volume of water or buffer, place a drop on a
microscope slide, and apply a coverslip.

o Microscopy: Observe under an epifluorescence microscope using a violet-to-blue (420-490
nm) or blue (450-490 nm) excitation filter.[5]

Visualizations
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Caption: Experimental workflow for staining cell nuclei with acriflavine.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b7771538?utm_src=pdf-body-img
https://www.benchchem.com/product/b7771538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Acriflavine Molecule

Acriflavine

Binds to DNA

DNA Double Helix

Base Pair Base Pair Base Pair Base Pair Base Pair

Intercalation & Fluorescence

Base Pair Base Pair Acriflavine Base Pair Base Pair Base Pair

pon Excitation (~450 nm)

Fluorescence Emission
(~540 nm)

Click to download full resolution via product page

Caption: Mechanism of acriflavine intercalation into DNA leading to fluorescence.

Important Considerations

+ Phototoxicity and Genotoxicity: Acriflavine can be phototoxic and has shown potential for
genotoxicity, especially upon illumination.[7][8] It is crucial to minimize the exposure of
stained live cells to excitation light to avoid inducing cellular damage or artifacts.[9][10] For
live-cell imaging, use the lowest possible light intensity and exposure time.

» Stain Specificity: While acriflavine shows high affinity for DNA, it can also bind to RNA,
though typically with lower fluorescence enhancement. For applications requiring strict DNA
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specificity, co-staining with a DNA-specific counterstain or performing an RNase digestion
step may be necessary.

o Cell Type Variability: The optimal staining concentration and incubation time can vary
between different cell types. It is recommended to perform an initial optimization experiment
to determine the best conditions for your specific application.

o Safety Precautions: Acriflavine is a dye and will stain skin and clothing. It may be harmful if
inhaled or comes into contact with eyes.[1] Always wear appropriate personal protective
equipment (PPE), including gloves and safety glasses, when handling acriflavine powder
and solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Staining Cell Nuclei
with Acriflavine for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7771538#staining-cell-nuclei-with-acriflavine-for-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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